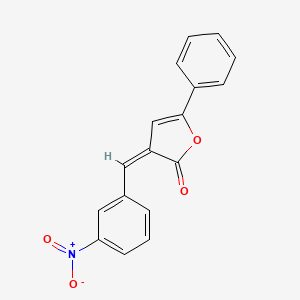
N~2~-(4-chlorophenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-chlorophenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 49823A, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a selective antagonist of the metabotropic glutamate receptor 1 (mGluR1), which is a G protein-coupled receptor that plays a crucial role in regulating the excitability of neurons in the central nervous system (CNS).
Wirkmechanismus
CGP 49823A selectively binds to the orthosteric site of N~2~-(4-chlorophenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide and inhibits its activation by glutamate. This results in a decrease in intracellular calcium levels and a reduction in neuronal excitability in the CNS.
Biochemical and Physiological Effects:
The selective antagonism of N~2~-(4-chlorophenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide by CGP 49823A has been shown to have various biochemical and physiological effects, including a reduction in glutamate release, a decrease in oxidative stress, and an improvement in cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CGP 49823A in lab experiments include its high selectivity and specificity for N~2~-(4-chlorophenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide, which allows for the investigation of the role of this receptor in various physiological and pathological processes. However, the limitations of using CGP 49823A include its low solubility and poor pharmacokinetic properties, which can affect its bioavailability and limit its potential therapeutic applications.
Zukünftige Richtungen
Future research on CGP 49823A could focus on developing more potent and selective N~2~-(4-chlorophenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide antagonists with improved pharmacokinetic properties. Additionally, investigations into the role of N~2~-(4-chlorophenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide in various CNS disorders could provide valuable insights into the underlying pathophysiology of these conditions and identify potential therapeutic targets.
Synthesemethoden
The synthesis of CGP 49823A involves the reaction of 4-chlorobenzoyl chloride with N-ethylglycine in the presence of triethylamine to form N~1~-(4-chlorobenzoyl)-N~2~-(ethylamino)acetic acid. This intermediate is then reacted with phenylsulfonyl chloride in the presence of triethylamine to form N~1~-(4-chlorobenzoyl)-N~2~-(ethylamino)-N~2~-(phenylsulfonyl)glycinamide, which is subsequently treated with sodium hydroxide to obtain CGP 49823A.
Wissenschaftliche Forschungsanwendungen
The selective antagonism of N~2~-(4-chlorophenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide by CGP 49823A has been shown to have potential therapeutic applications in various CNS disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. Research has also demonstrated the role of N~2~-(4-chlorophenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide in pain modulation, and CGP 49823A has been investigated as a potential analgesic agent.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-2-18-16(20)12-19(14-10-8-13(17)9-11-14)23(21,22)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVYCONPMRTRLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl acetate](/img/structure/B4984148.png)
![2-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4984153.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B4984160.png)

![8-hydroxy-5-[(2-methoxy-5-methylphenyl)diazenyl]-2-quinolinecarbaldehyde](/img/structure/B4984177.png)
![2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate](/img/structure/B4984180.png)
![N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4984186.png)
![1-(4-bromophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4984190.png)



![5-acetyl-6-methyl-4-(3-methyl-2-thienyl)-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4984216.png)

![N-[2-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4984247.png)